tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
Description
tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a bicyclic carbamate derivative featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. The compound is distinguished by its stereochemistry (1S,4R,6S), with a tert-butoxycarbonyl (Boc) group at the 6-position of the bicyclic framework. This structure is critical in medicinal chemistry as a chiral building block for synthesizing pharmaceuticals, particularly for modulating pharmacokinetic properties and enhancing metabolic stability.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m1/s1 |
InChI Key |
JFEPYXAQPBPXRI-VGMNWLOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]2C[C@@H]1NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate typically involves the reaction of an appropriate azabicycloheptane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or alcohols; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its unique structure .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs vary in bicyclic ring systems, substituent positions, stereochemistry, and applications. Below is a detailed comparison:
Core Bicyclic Framework Variations
- 2-Azabicyclo[2.2.1]heptane Derivatives :
- tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 2101335-28-6):
- Differs in stereochemistry (1R,4R,7R) and Boc group position (7 vs. 6).
- Molecular weight: 212.29 g/mol.
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7):
Positional isomer with Boc at the 5-position; used in kinase inhibitor synthesis.
2-Azabicyclo[2.2.2]octane Derivatives :
- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :
Larger bicyclic system ([2.2.2] vs. [2.2.1]) with a formyl group; enhances steric bulk for receptor targeting.
3-Azabicyclo[4.1.0]heptane Derivatives :
- tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4):
- Nitrogen at the 3-position and fused cyclohexane ring; impacts solubility and metabolic stability.
Stereochemical Variations
- rac-tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1018587-38-6):
- (1R,3S,4S)-tert-Butyl 3-(6-(7-(...))-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1499193-65-5):
Functional Group Modifications
- Fluorinated Derivatives :
- 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS: 2288709-05-5):
- Fluorine substitution enhances membrane permeability and bioavailability.
- Hydroxylated Derivatives :
- tert-Butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1403865-39-3):
- Hydroxyl group introduces hydrogen-bonding capacity, improving target binding.
Key Data Table: Structural and Physicochemical Comparison
*Molecular weight inferred from analogs.
Biological Activity
tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate, a compound belonging to the class of bicyclic amines, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to synthesize available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 212.29 g/mol. It features a tert-butyl group attached to a bicyclic structure that includes a nitrogen atom, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 2101335-28-6 |
| Purity | 90% |
| Storage Conditions | Refrigerated |
Research indicates that this compound acts primarily as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant as it suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia, where nAChRs play a crucial role in cognitive function.
Key Mechanisms:
- Nicotinic Receptor Modulation : The compound enhances neurotransmitter release by binding to nAChRs, which may improve synaptic transmission and cognitive function.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells.
Biological Activity Studies
Several studies have explored the pharmacological effects of this compound:
Case Study 1: Cognitive Enhancement
A study conducted by Zhang et al. (2016) evaluated the cognitive-enhancing effects of various nAChR partial agonists, including this compound. The results indicated significant improvements in memory retention and learning capabilities in animal models compared to control groups.
Case Study 2: Neuroprotection
In another study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that this compound reduced cell death and oxidative stress markers significantly.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial for potential therapeutic applications. Current data suggest a moderate safety profile; however, further toxicological studies are necessary to establish comprehensive safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
